2-Benzoxazolinethione, 5-(trifluoromethyl)-

描述

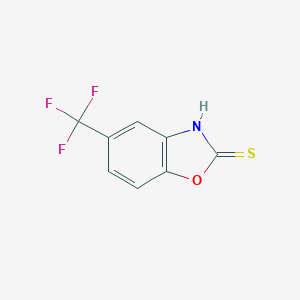

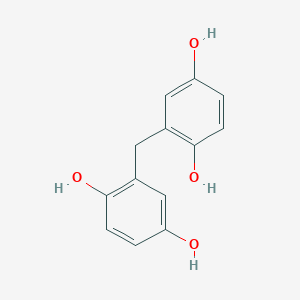

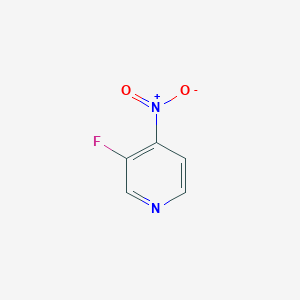

2-Benzoxazolinethione, 5-(trifluoromethyl)-, is a chemical compound belonging to the class of organic compounds known as benzoxazolinones. These compounds are characterized by a benzene ring fused to an oxazoline ring containing a sulfur atom. The presence of a trifluoromethyl group at the 5-position significantly affects its chemical behavior and properties.

Synthesis Analysis

The synthesis of benzoxazolinone derivatives, including those with trifluoromethyl groups, typically involves the condensation of 2-hydroxyanilines with carboxylic acids or their derivatives in the presence of a dehydrating agent. One efficient method for synthesizing fluorinated benzoxazolines involves gallium(III) triflate-mediated condensation-cyclization under mild conditions, which favors the formation of the five-membered heterocycles over seven-membered ones due to the introduction of fluorine atoms (Prakash et al., 2007).

科研应用

Plant Defense Metabolites and Antimicrobial Activity

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants, particularly within the Poaceae family, which includes important crops like maize and wheat. These compounds play a role in allelopathy and defense against biological threats. The antimicrobial activity of these compounds, particularly the synthetic derivatives of the 1,4-benzoxazin-3-one backbone, suggests potential as scaffolds for new antimicrobial agents. Synthetic derivatives have shown potent activity against pathogenic fungi and bacteria, highlighting their significance in developing new antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Analytical Methods for Antioxidant Activity

Understanding the antioxidant activity of various compounds is critical in several fields, including food engineering and pharmaceuticals. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been applied to assess the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, help in evaluating the kinetics or equilibrium state of antioxidant activities, providing insights into the potential health benefits of antioxidants, including those related to benzoxazolinethione derivatives (Munteanu & Apetrei, 2021).

Supramolecular Chemistry Applications

Benzoxazolinethione and its derivatives also find applications in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) are structurally simple yet offer a wide range of functionalities, making them a versatile building block in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding showcases the adaptability of BTAs in creating sophisticated materials for various scientific purposes (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

The degradation of environmental pollutants through enzymatic processes is another area where related compounds are studied. Enzymes, in the presence of redox mediators, can degrade or transform recalcitrant compounds found in wastewater from industries, highlighting the potential of these compounds in enhancing the efficiency of environmental remediation efforts (Husain & Husain, 2007).

Safety And Hazards

未来方向

As for future directions, the synthesis method involving the condensation of diamines or amino (thio)phenols with CF3CN could be further optimized or modified . Additionally, the potential biological activities of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” and related compounds could be further explored in various applications.

性质

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRNNRGEFJOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158765 | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

CAS RN |

13451-80-4 | |

| Record name | 5-(Trifluoromethyl)-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)